molecular formula C11H12F3NO6S2 B3117005 4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate CAS No. 2205882-55-7

4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate

Cat. No.: B3117005
CAS No.: 2205882-55-7
M. Wt: 375.3 g/mol
InChI Key: DDLPYOCJHQSVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C11H12F3NO6S2. It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a phenyl ring substituted with a methylsulfonamido and oxo-propyl group. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenyl trifluoromethanesulfonate with a suitable methylsulfonamido-propyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis can produce a phenol and a sulfonamide.

Scientific Research Applications

4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly reactive, facilitating nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Methanesulfonate
  • 4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Ethanesulfonate
  • 4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Benzenesulfonate

Uniqueness

4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other sulfonate derivatives. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

[4-[1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPYOCJHQSVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112815
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 4-[1-methyl-2-[(methylsulfonyl)amino]-2-oxoethyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2205882-55-7
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 4-[1-methyl-2-[(methylsulfonyl)amino]-2-oxoethyl]phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2205882-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 4-[1-methyl-2-[(methylsulfonyl)amino]-2-oxoethyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate
Reactant of Route 6
4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.